Potassium 4-vinylphenyltrifluoroborate
Overview
Description
Potassium 4-vinylphenyltrifluoroborate is an organoboron compound with the molecular formula C8H7BF3K. It is a crystalline solid that is stable under normal conditions and has a molecular weight of 210.05 g/mol . This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
Potassium 4-vinylphenyltrifluoroborate is an organometallic compound Organometallic compounds like this are often used in various chemical reactions, including coupling reactions .
Mode of Action
It is known to be used as a vinylating agent in the presence of palladium catalysts . This suggests that it may interact with its targets by donating its vinyl group in chemical reactions.
Biochemical Pathways
Organotrifluoroborates like this compound have been incorporated into a number of diverse applications, including as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal-catalyzed cross-coupling reactions .
Result of Action
As a vinylating agent, it likely contributes to the formation of new chemical bonds and structures in the reactions it’s involved in .
Biochemical Analysis
Biochemical Properties
Potassium 4-vinylphenyltrifluoroborate plays a crucial role in biochemical reactions, particularly in coupling reactions under mild conditions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . This interaction is essential for synthesizing a wide range of organic molecules, including pharmaceuticals and polymers.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s trifluoroborate group allows it to form stable complexes with various enzymes, altering their activity and, consequently, the biochemical pathways they regulate . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy in biochemical experiments . Studies have shown that prolonged exposure to air and moisture can lead to the gradual breakdown of the compound, impacting its ability to participate in biochemical reactions. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound’s interactions with enzymes such as kinases and phosphatases are particularly noteworthy, as they play a significant role in regulating metabolic processes and cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 4-vinylphenyltrifluoroborate typically involves the reaction of 4-vinylphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-vinylphenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions with aryl halides.
Base: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 4-vinylphenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium 4-vinylphenyltrifluoroborate is unique due to its vinyl group, which provides additional reactivity and versatility in synthetic applications compared to other organotrifluoroborates . This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
potassium;(4-ethenylphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h2-6H,1H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYWVVIZWIBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C=C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635464 | |
Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705254-32-6 | |
Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 705254-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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